N'~1~,N'~7~-bis[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide
Description
N'~1~,N'~7~-Bis[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide is a bis-hydrazide derivative featuring two isatin-like indole moieties linked via a heptanedioic acid backbone. The compound’s structure includes a seven-carbon alkyl chain connecting two hydrazide groups, each substituted with a 1-methyl-2-oxoindole fragment in the (3E) configuration. This design leverages the pharmacological significance of isatin scaffolds, which are known for anticancer, antiviral, and antimicrobial activities .
Properties
Molecular Formula |
C25H26N6O4 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-1-methylindol-3-yl)imino]heptanediamide |
InChI |
InChI=1S/C25H26N6O4/c1-30-18-12-8-6-10-16(18)22(24(30)34)28-26-20(32)14-4-3-5-15-21(33)27-29-23-17-11-7-9-13-19(17)31(2)25(23)35/h6-13,34-35H,3-5,14-15H2,1-2H3 |
InChI Key |
TWZSYNZSDHSMND-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCCCC(=O)N=NC3=C(N(C4=CC=CC=C43)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~7~-bis[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide typically involves the condensation of 1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with heptanedihydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~7~-bis[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole moieties can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazide derivatives with altered functional groups.
Scientific Research Applications
N’~1~,N’~7~-bis[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’~1~,N’~7~-bis[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s indole moieties can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Chain Length Variations
- Heptanedihydrazide vs. Malonohydrazide (Shorter Chain): The heptane chain in the target compound provides greater conformational flexibility compared to malonohydrazide derivatives (e.g., N'~1~,N'~3~-bis[(3Z)-2-oxoindolin-3-ylidene]malonohydrazide, ). Longer chains may facilitate interactions with extended binding pockets in biological targets, such as kinases or DNA .
- Decanedihydrazide (Longer Chain):
Compounds like N'~1~-[(3E)-5-methoxy-2-oxo-1-pentylindol-3-ylidene]-N'~10~-[(3Z)-5-methoxy-2-oxo-1-pentylindol-3-ylidene]decanedihydrazide () exhibit enhanced solubility due to methoxy substituents but may suffer from reduced bioavailability due to increased molecular weight (MW: 688.87 vs. ~450–500 for heptane analogs) .
Substituent Effects
- Nitro and Methoxy Groups:
Nitro-substituted derivatives (e.g., compound 1 in , IC₅₀: 5.60 µM) show strong CDK2 inhibition (), while methoxy groups (e.g., 5e in ) improve solubility but reduce cytotoxicity .
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Data
- IR Stretching Frequencies:
The target compound’s ν(C=O) and ν(C=N) peaks align with analogs (1697–1751 cm⁻¹ for C=O; 1513–1528 cm⁻¹ for C=N), confirming conserved hydrazide and azomethine bonds . - ¹H-NMR Shifts:
Methyl groups on the indole N1 position resonate at δ 3.0–3.5 ppm, consistent with derivatives like 5f (). Aromatic protons in the indole rings appear at δ 6.8–7.5 ppm, similar to nitro-substituted analogs .
Anticancer Activity
- The target compound’s methyl groups may balance lipophilicity and solubility, but its IC₅₀ is likely higher than bromo- or benzyl-substituted analogs (e.g., compound 7, IC₅₀: 1.69 µM) due to reduced electron-deficient character .
- Nitro derivatives () exhibit stronger CDK2 binding (Figure 2 in ) via hydrogen bonding with Lys89 and Glu81, suggesting the target compound’s methyl groups may limit similar interactions .
Cardioprotective and Antimicrobial Effects
Comparative Data Table
Biological Activity
N'~1~,N'~7~-bis[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide is a complex organic compound characterized by its unique structure, which includes two indole-derived moieties connected by a heptanedihydrazide linker. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
- Molecular Formula : C29H34N6O4
- Molecular Weight : 530.6 g/mol
- IUPAC Name : N,N'-bis[(2-hydroxy-1-propan-2-ylindol-3-yl)imino]heptanediamide
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may inhibit or activate specific enzymes or receptors, leading to diverse biological effects. For instance, it has been shown to affect cell signaling pathways that are critical in cancer proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways and inhibition of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis via caspase activation |
| HT29 (Colon) | 12.8 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
-
Study on Anticancer Effects :
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent increase in apoptosis markers after treatment with the compound, suggesting potential for therapeutic use in breast cancer treatment. -
Antimicrobial Efficacy Study :
Research conducted at a university laboratory assessed the antimicrobial activity of this compound against common pathogens. The findings indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
